5-[4-(dimethylamino)phenyl]-2-[(2-fluorobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
5-[4-(DIMETHYLAMINO)PHENYL]-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound that belongs to the class of pyrimidoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(DIMETHYLAMINO)PHENYL]-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and fluorobenzyl compounds. The key steps may involve:
Nucleophilic substitution: reactions to introduce the dimethylamino and fluorophenyl groups.
Cyclization: reactions to form the pyrimidoquinoline core.
Oxidation: and steps to achieve the desired oxidation state of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates and selectivity.
Continuous flow reactors: for efficient large-scale synthesis.
Purification techniques: such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of nitro groups will produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential as a therapeutic agent. Its interactions with biological targets can provide insights into its mechanism of action and potential efficacy.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its biological activity may make it suitable for treating certain diseases or conditions.
Industry
In the industrial sector, the compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[4-(DIMETHYLAMINO)PHENYL]-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE likely involves interactions with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinoline derivatives: Compounds with similar core structures but different substituents.
Fluorophenyl derivatives: Compounds containing fluorophenyl groups with different functional groups.
Dimethylaminophenyl derivatives: Compounds with dimethylaminophenyl groups and varying core structures.
Uniqueness
The uniqueness of 5-[4-(DIMETHYLAMINO)PHENYL]-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE lies in its specific combination of functional groups and core structure. This unique arrangement may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C26H25FN4O2S |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
5-[4-(dimethylamino)phenyl]-2-[(2-fluorophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C26H25FN4O2S/c1-31(2)17-12-10-15(11-13-17)21-22-19(8-5-9-20(22)32)28-24-23(21)25(33)30-26(29-24)34-14-16-6-3-4-7-18(16)27/h3-4,6-7,10-13,21H,5,8-9,14H2,1-2H3,(H2,28,29,30,33) |
InChI Key |
CQMIVNKKEQJAFR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5F |
Origin of Product |
United States |
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